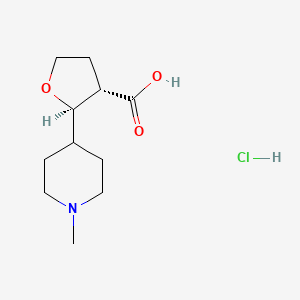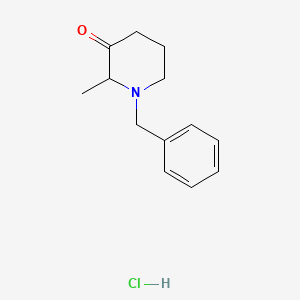
1-Benzyl-2-methylpiperidin-3-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-methylpiperidin-3-one hydrochloride is a chemical compound with the molecular formula C13H18ClNO. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2-methylpiperidin-3-one hydrochloride typically involves several steps of organic reactions. One common method includes the benzylation and methylation of piperidine derivatives, followed by the formation of the hydrochloride salt. For example, a typical synthetic route might involve the reaction of piperidine with benzyl chloride and methyl iodide under basic conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-2-methylpiperidin-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Benzyl-2-methylpiperidin-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research into its pharmacological properties has shown potential for developing new therapeutic agents.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Benzyl-2-methylpiperidin-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-4-methylpiperidin-3-one hydrochloride
- 1-Benzyl-2-methylpiperidin-3-one
- 1-Benzyl-4-methylpiperidin-3-one
Uniqueness
1-Benzyl-2-methylpiperidin-3-one hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C13H18ClNO |
|---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
1-benzyl-2-methylpiperidin-3-one;hydrochloride |
InChI |
InChI=1S/C13H17NO.ClH/c1-11-13(15)8-5-9-14(11)10-12-6-3-2-4-7-12;/h2-4,6-7,11H,5,8-10H2,1H3;1H |
InChI Key |
FXAMCEFYITTWQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)CCCN1CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


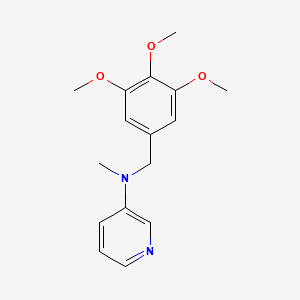
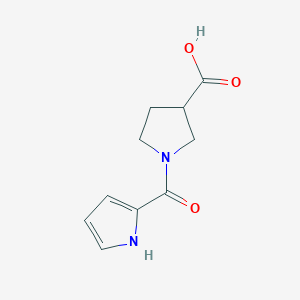

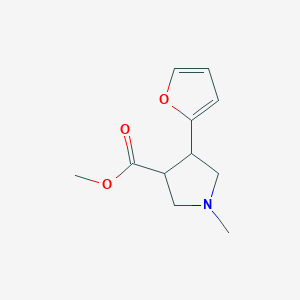
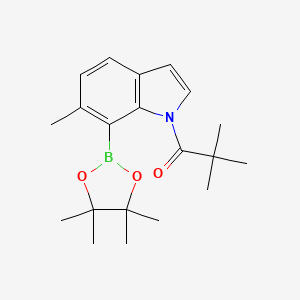
![[1,2,4]Triazolo[4,3-a]pyrazine-3-thiol](/img/structure/B12997762.png)
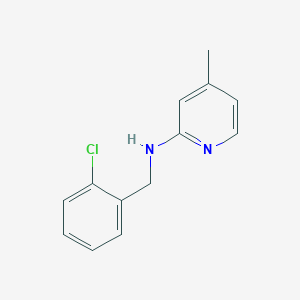

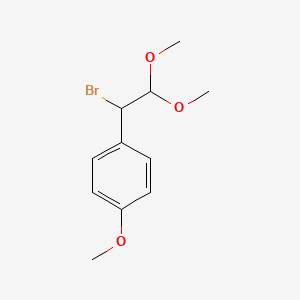
![2-Cyano-3-{3-ethoxy-4-[(4-methoxy-phenylcarbamoyl)-methoxy]-phenyl}-acrylic acid ethyl ester](/img/structure/B12997790.png)
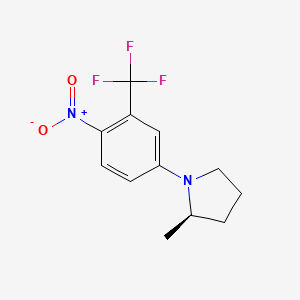
![7-Chloro-1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B12997805.png)
![Ethyl [2,4'-bipyridine]-6-carboxylate](/img/structure/B12997806.png)
